

Physicochemical Properties of 2-Pyrimidinepropanoic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Pyrimidinepropanoic acid

Cat. No.: B030045

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Abstract

2-Pyrimidinepropanoic acid is a synthetic intermediate with potential applications in pharmaceutical synthesis. A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, formulation development, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the key physicochemical parameters of **2-Pyrimidinepropanoic acid**, including its acidity constant (pKa), lipophilicity (logP), solubility, and melting point. While experimental data for this specific molecule is not readily available in public literature, this guide presents predicted values to inform research and development activities. Furthermore, it details standardized experimental protocols for the determination of these properties, providing a framework for in-house validation and characterization.

Physicochemical Data Summary

The following table summarizes the predicted physicochemical properties of **2-Pyrimidinepropanoic acid**. These values are computationally derived and should be considered as estimates pending experimental verification.

Physicochemical Property	Predicted Value/Information
IUPAC Name	3-(pyrimidin-2-yl)propanoic acid
Molecular Formula	C ₇ H ₈ N ₂ O ₂
Molecular Weight	152.15 g/mol [1]
Predicted pKa	~4.5 (for the carboxylic acid)
Predicted logP	~0.5
Predicted Aqueous Solubility	Moderately soluble
Melting Point	Not experimentally determined; predicted to be a solid at room temperature.
Solubility in Organic Solvents	Soluble in DMSO at 125 mg/mL (821.56 mM)[1]

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of the key physicochemical properties of **2-Pyrimidinepropanoic acid**.

Determination of pKa (Potentiometric Titration)

The pKa of the carboxylic acid moiety can be determined by potentiometric titration, which involves monitoring the pH of a solution of the compound as a titrant is added.[2]

Materials and Equipment:

- **2-Pyrimidinepropanoic acid** sample
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Deionized water, purged with an inert gas to remove dissolved CO₂
- pH meter with a calibrated electrode
- Stir plate and stir bar

- Burette

- Beaker

Procedure:

- Accurately weigh a sample of **2-Pyrimidinepropanoic acid** and dissolve it in a known volume of deionized water.
- Place the beaker on a stir plate and immerse the pH electrode in the solution.
- Allow the pH reading to stabilize while stirring gently.
- Begin the titration by adding small, precise increments of the standardized NaOH solution from the burette.
- After each addition, record the volume of titrant added and the corresponding pH reading once it has stabilized.
- Continue the titration past the equivalence point, where a sharp change in pH is observed.
- Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
- The pKa is equal to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[2] This can be determined from the inflection point of the titration curve.[3]

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is determined using the shake-flask method.[4][5][6]

Materials and Equipment:

- **2-Pyrimidinepropanoic acid** sample
- n-Octanol (pre-saturated with water)

- Water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) (pre-saturated with n-octanol)
- Separatory funnels or vials
- Mechanical shaker or vortex mixer
- Centrifuge
- Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

- Prepare a stock solution of **2-Pyrimidinepropanoic acid** in either water/buffer or n-octanol.
- Add a known volume of the stock solution to a separatory funnel or vial containing a known volume of the second, immiscible solvent.
- Securely cap the container and shake it vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
- After shaking, centrifuge the mixture to ensure complete separation of the two phases.
- Carefully collect aliquots from both the aqueous and n-octanol layers.
- Determine the concentration of **2-Pyrimidinepropanoic acid** in each phase using a validated analytical method.
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- The logP is the base-10 logarithm of the partition coefficient.^[7]

Determination of Aqueous Solubility (Shake-Flask Method)

The thermodynamic or equilibrium solubility of a compound in an aqueous medium is a critical parameter. The shake-flask method is considered the "gold standard" for this determination.^[8]

[9][10]

Materials and Equipment:

- **2-Pyrimidinepropanoic acid** sample (solid)
- Aqueous buffer (e.g., phosphate buffer at various pH values)
- Vials with screw caps
- Thermostatic shaker or water bath
- Syringe filters (e.g., 0.45 μm)
- Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

- Add an excess amount of solid **2-Pyrimidinepropanoic acid** to a series of vials, each containing a known volume of the aqueous buffer. The presence of undissolved solid is essential.[9]
- Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.[8][9]
- After equilibration, allow the vials to stand to let the excess solid settle.
- Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.
- Quantify the concentration of the dissolved **2-Pyrimidinepropanoic acid** in the filtrate using a suitable analytical method.
- The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Determination of Melting Point (Capillary Method)

The melting point is a fundamental physical property that provides information on the purity and identity of a solid compound. The capillary method is a common and reliable technique.^[11]^[12]

Materials and Equipment:

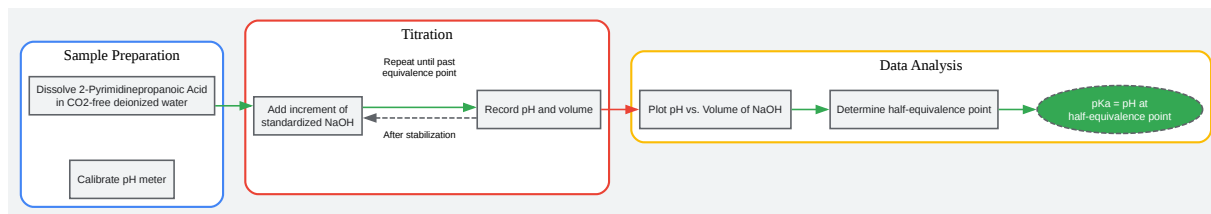
- **2-Pyrimidinepropanoic acid** sample (dry, powdered)
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or similar) with a thermometer or digital temperature sensor.

Procedure:

- Ensure the **2-Pyrimidinepropanoic acid** sample is finely powdered and completely dry.
- Introduce a small amount of the powdered sample into the open end of a capillary tube and pack it down to a height of 2-3 mm by tapping the sealed end on a hard surface.^[12]
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the sample at a moderate rate initially to approach the expected melting point.
- When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure accurate measurement.^[11]
- Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound. A narrow melting point range is indicative of a pure substance.^[11]

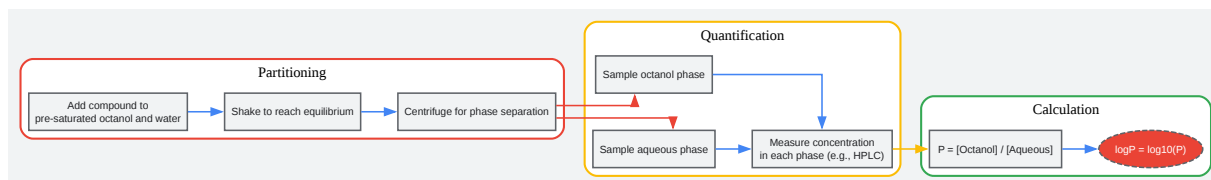
Visualizations of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.



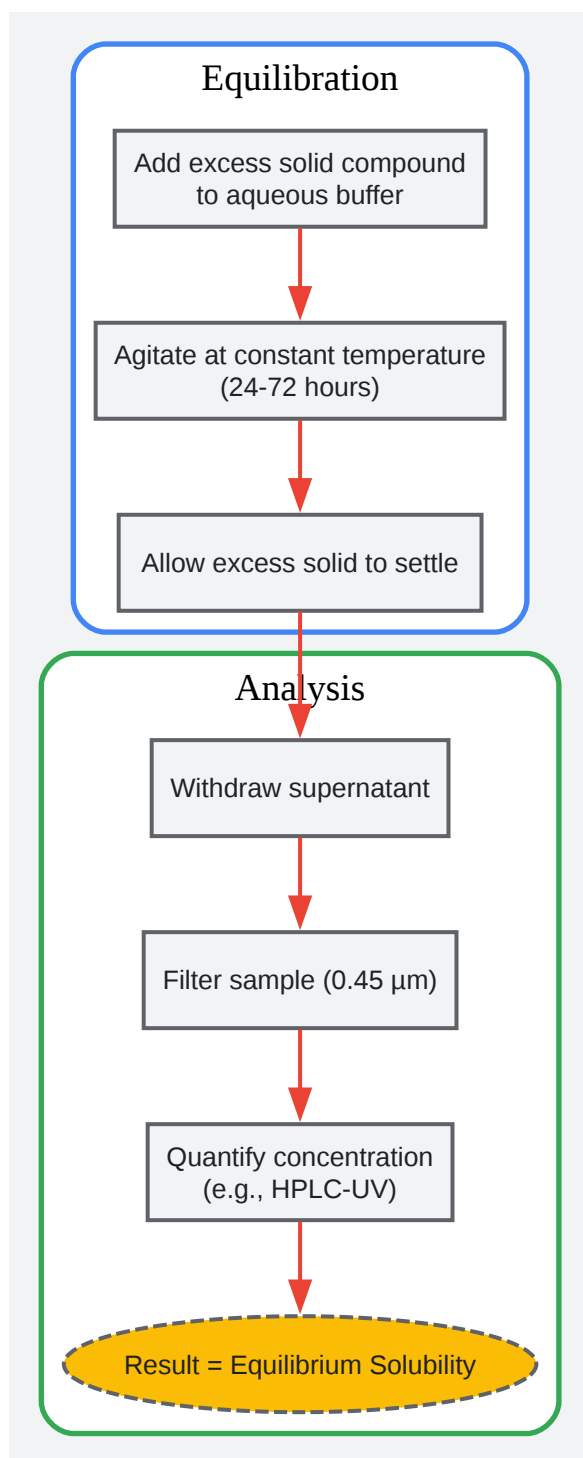
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Caption: Workflow for pKa determination by potentiometric titration.



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Caption: Workflow for logP determination using the shake-flask method.



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Caption: Workflow for aqueous solubility determination.

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